Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-
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Overview
Description
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is an organic compound with a unique structure that includes a methoxy group and a phenylseleno group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a phenylseleno group is introduced using phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Studied for its potential antioxidant properties due to the presence of the phenylseleno group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, generating reactive oxygen species (ROS) that can modulate various biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and proteins involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-: Similar structure but with a hydroxy group instead of the phenylseleno group.
2-Methoxy-1-phenyl-ethanone: Lacks the phenylseleno group, making it less reactive in redox reactions.
Uniqueness
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
646472-71-1 |
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Molecular Formula |
C15H14O2Se |
Molecular Weight |
305.24 g/mol |
IUPAC Name |
1-(2-methoxy-5-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C15H14O2Se/c1-11(16)14-10-13(8-9-15(14)17-2)18-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
WWVYWCRZFMQIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[Se]C2=CC=CC=C2)OC |
Origin of Product |
United States |
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